THK5351
Overview
Description
THK-5351 is a positron emission tomography tracer used primarily for imaging tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. THK-5351 binds to monoamine oxidase B, an enzyme found in astrocytes, which are star-shaped glial cells in the brain and spinal cord .
Preparation Methods
The synthesis of THK-5351 involves several steps. The precursor, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy] quinoline, is subjected to fluorination using fluorine-18. The reaction is carried out in dimethyl sulfoxide at 110°C for 10 minutes. After hydrolysis, the final product is purified by high-performance liquid chromatography . The overall radiochemical yield is approximately 31.9%, and the process takes about 75 minutes .
Chemical Reactions Analysis
THK-5351 undergoes several types of chemical reactions, including:
Oxidation: THK-5351 can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: THK-5351 can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include dimethyl sulfoxide, potassium methanesulfonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
THK-5351 is widely used in scientific research, particularly in the field of neurodegenerative diseases. Its primary application is in positron emission tomography imaging to detect tau protein aggregates in the brain. This imaging technique is crucial for the early diagnosis and monitoring of diseases such as Alzheimer’s disease and frontotemporal dementia . Additionally, THK-5351 is used to study the distribution and density of monoamine oxidase B in the brain, providing insights into various neurological conditions .
Mechanism of Action
THK-5351 exerts its effects by binding to monoamine oxidase B in astrocytes. Monoamine oxidase B is an enzyme involved in the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin. By binding to this enzyme, THK-5351 allows for the visualization of tau protein aggregates in the brain through positron emission tomography imaging . This binding helps in identifying regions of the brain affected by neurodegenerative diseases .
Comparison with Similar Compounds
While all these tracers target tau protein aggregates, THK-5351 has shown higher binding affinity and better imaging characteristics in certain studies . THK-5117, for example, binds to white matter in the brain, whereas THK-5351, being a pure S-form enantiomer, has lower white matter binding . T807 and PBB3 also target tau protein but have different binding affinities and off-target effects .
Conclusion
THK-5351 is a valuable compound in the field of neuroimaging, particularly for studying tau protein aggregates associated with neurodegenerative diseases. Its unique binding properties and imaging capabilities make it a crucial tool for early diagnosis and research in Alzheimer’s disease and other related conditions.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707147-26-9 | |
Record name | THK-5351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THK-5351 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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